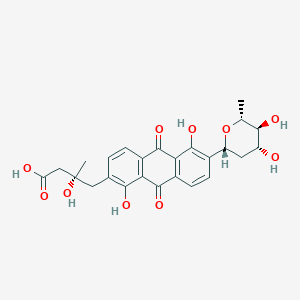
Fridamycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fridamycin A is a microbial natural product derived from the type II polyketide synthase pathway. It was identified through comparative LC/MS-based analysis of Actinomadura sp. RB99, isolated from a fungus-growing termite . This compound has garnered attention for its potential antidiabetic properties, particularly its ability to stimulate glucose uptake without inducing adipogenesis .
Métodos De Preparación
Fridamycin A is typically isolated from microbial sources, specifically from Actinomadura sp. RB99. The preparation involves culturing the microorganism in a suitable medium, followed by extraction and purification using techniques such as liquid chromatography and mass spectrometry .
Análisis De Reacciones Químicas
Fridamycin A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at reactive sites on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
Fridamycin A has several scientific research applications:
Chemistry: It serves as a model compound for studying polyketide biosynthesis and the chemical properties of natural products.
Biology: this compound is used to investigate microbial interactions and the role of natural products in microbial ecology.
Mecanismo De Acción
Fridamycin A exerts its effects by activating the AMP-activated protein kinase (AMPK) signaling pathway. This activation leads to increased glucose uptake in cells without promoting adipogenesis. The molecular targets involved include AMPK and other proteins associated with glucose metabolism .
Comparación Con Compuestos Similares
Fridamycin A is part of the angucycline family of antibiotics, which includes compounds like rabelomycin and tetrangulol. Compared to these similar compounds, this compound is unique in its ability to stimulate glucose uptake without inducing adipogenesis . Other related compounds include fridamycin F and fridamycin G, which share structural similarities but differ in their biological activities .
Propiedades
Fórmula molecular |
C25H26O10 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
(3R)-4-[6-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-1,5-dihydroxy-9,10-dioxoanthracen-2-yl]-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C25H26O10/c1-10-20(29)15(26)7-16(35-10)12-5-6-14-19(22(12)31)24(33)13-4-3-11(21(30)18(13)23(14)32)8-25(2,34)9-17(27)28/h3-6,10,15-16,20,26,29-31,34H,7-9H2,1-2H3,(H,27,28)/t10-,15-,16-,20-,25-/m1/s1 |
Clave InChI |
LKLNNJGYAYDANM-VRSSYPSJSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)C[C@](C)(CC(=O)O)O)O)O)O |
SMILES canónico |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)CC(C)(CC(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



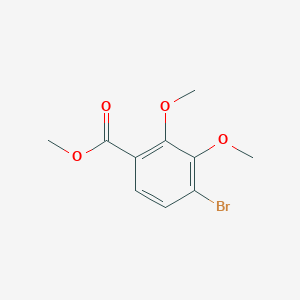
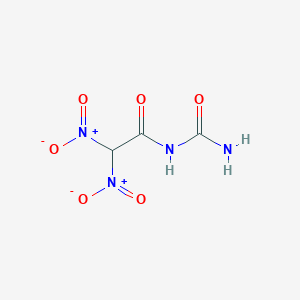

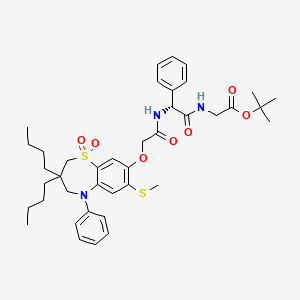
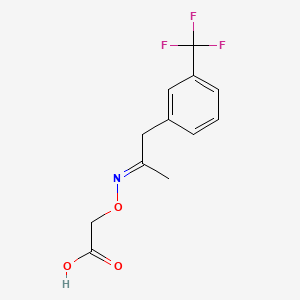

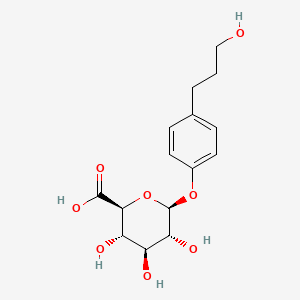
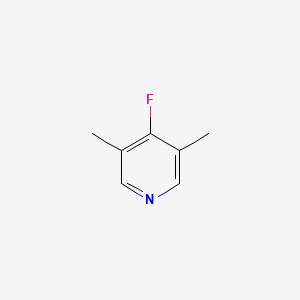
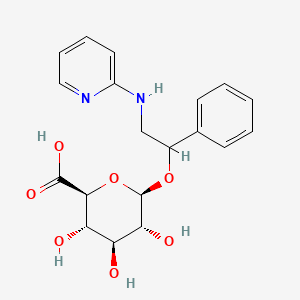
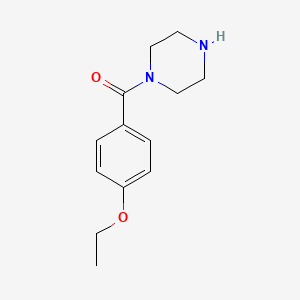
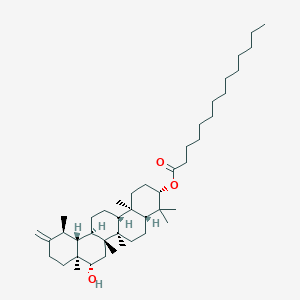
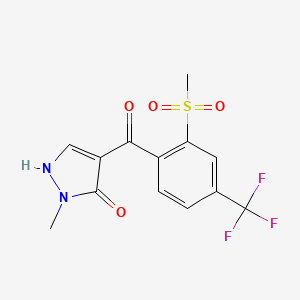
![3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate](/img/structure/B13421315.png)
